molecular formula C4H5ClN2O B1443049 5-(1-Chloroethyl)-1,2,4-oxadiazole CAS No. 1249702-53-1

5-(1-Chloroethyl)-1,2,4-oxadiazole

Cat. No. B1443049
M. Wt: 132.55 g/mol
InChI Key: VSIPORBCZAHKKW-UHFFFAOYSA-N
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Description

Oxadiazoles are an important class of heterocyclic compounds that have a wide spectrum of biological activities . They are often used as intermediates in the synthesis of new chemical entities in medicinal chemistry .


Synthesis Analysis

The synthesis of oxadiazole derivatives often involves reactions with alkyl halides . For example, the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine can lead to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles .


Molecular Structure Analysis

The molecular structure of related compounds can be built using molecular simulation technology . The process of interaction between the reagent and the mineral surface can be simulated, and the interaction energy can be calculated by density functional theory (DFT) .


Chemical Reactions Analysis

The important chemistry of alkyl halides includes nucleophilic displacement and elimination reactions . The reactivity of alkyl halides can be influenced by factors such as temperature and the presence of a strong base .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure . For example, the general formula for a cycloalkane composed of n carbons is CnH2n .

Scientific Research Applications

    1-Chloroethyl Chloroformate

    • Application : This compound acts as a reagent in the selective N-dealkylation of tertiary amines. It is also used as a reactant in the preparation of alkyl 1-chloroethyl carbonates .
    • Results : The outcomes would also depend on the specific experiment, but could include successful N-dealkylation of tertiary amines or preparation of alkyl 1-chloroethyl carbonates .

    5-(1-Chloroethyl)-1-phenyl-1h-1,2,3,4-tetrazole

    • Application : This tetrazole derivative offers a unique blend of reactivity and stability, making it a valuable asset for a wide range of chemical applications .
    • Results : The outcomes would also depend on the specific experiment, but could include successful synthesis or modification of other compounds .

    Chloroethyl Chloroformate

    • Application : Chloroethyl chloroformates are a pair of related chemical compounds. They can be used to form protecting groups and as N-dealkylating agents .
    • Results : The outcomes would also depend on the specific experiment, but could include successful formation of protecting groups and N-dealkylation .

    Bis(chloroethyl) Ether

    • Application : Bis(chloroethyl) ether is an organic compound with the formula O(CH2CH2Cl)2. It is an ether with two 2-chloroethyl substituents. It is a colorless liquid with the odor of a chlorinated solvent .
    • Results : The outcomes would also depend on the specific experiment, but could include successful synthesis or modification of other compounds .

    Ethyl 5-(1-Chloroethyl)-2-methylfuran-3-carboxylate

    • Application : This compound has been used in the synthesis of various organic compounds .
    • Results : The outcomes would also depend on the specific experiment, but could include successful synthesis of various organic compounds .

Safety And Hazards

Chloroethyl chloroformates are considered hazardous. They are flammable and can cause severe skin burns and eye damage. They are also fatal if inhaled .

Future Directions

The use of oxazole derivatives in medicinal chemistry has been increasing in recent years due to their wide spectrum of biological activities . Future research may focus on synthesizing various oxazole derivatives and screening them for various biological activities .

properties

IUPAC Name

5-(1-chloroethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O/c1-3(5)4-6-2-7-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIPORBCZAHKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NO1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Chloroethyl)-1,2,4-oxadiazole

CAS RN

1249702-53-1
Record name 5-(1-chloroethyl)-1,2,4-oxadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-Chloroethyl)-1,2,4-oxadiazole
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5-(1-Chloroethyl)-1,2,4-oxadiazole
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5-(1-Chloroethyl)-1,2,4-oxadiazole
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5-(1-Chloroethyl)-1,2,4-oxadiazole
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5-(1-Chloroethyl)-1,2,4-oxadiazole
Reactant of Route 6
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Citations

For This Compound
1
Citations
T Barbier, C Badiou, F Davy, Y Queneau, O Dumitrescu… - Molecules, 2022 - mdpi.com
Five series of heterocyclic tripartite 2,6-difluorobenzamides, namely 1,2,3-triazoles, 1,2,4- and 1,3,4-oxadiazoles, analogs of reported model anti-staphylococcal compounds, were …
Number of citations: 3 www.mdpi.com

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